molecular formula C14H19ClO B042407 4'-tert-Butyl-4-chlorobutyrophenone CAS No. 43076-61-5

4'-tert-Butyl-4-chlorobutyrophenone

Cat. No. B042407
CAS RN: 43076-61-5
M. Wt: 238.75 g/mol
InChI Key: RLKSQLJFGCDUOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4'-tert-Butyl-4-chlorobutyrophenone involves complex organic synthesis methods. For example, a practical asymmetric synthesis method was described for N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantioselectivity (Chung et al., 2005). Another study detailed the synthesis of novel polyimides with high glass transition temperatures and excellent solubility, derived from related compounds (Chern et al., 2009).

Molecular Structure Analysis

Structural characterization of related compounds showcases the complexity and versatility of these molecules. For instance, a study on the crystal structure of a related compound provided insights into its detailed molecular arrangement and interactions (Xia, 2001).

Chemical Reactions and Properties

Chemical reactions involving 4'-tert-Butyl-4-chlorobutyrophenone derivatives are critical for synthesizing a wide range of materials. A study described the efficient one-pot synthesis of 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, highlighting the compound's versatility in organic synthesis (Kaur & Kumar, 2018).

Physical Properties Analysis

The physical properties of materials derived from 4'-tert-Butyl-4-chlorobutyrophenone, such as their solubility and thermal stability, are of great interest. For example, polyimides containing twisted structures from related compounds exhibit low dielectric constants, low moisture absorption, and high glass transition temperatures, making them suitable for high-performance applications (Chern et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of compounds like 4'-tert-Butyl-4-chlorobutyrophenone, play a crucial role in their application in material science and organic synthesis. Studies on the synthesis and properties of related compounds provide valuable data for developing new materials and understanding their behavior in different chemical contexts (Kaur & Kumar, 2018).

Scientific Research Applications

  • Ortho-linked polyamides derived from 4-tert-butylcatechol, a related compound, are known for their high thermal stability. They are suitable for creating transparent, flexible, and tough films with high glass transition temperatures (Hsiao, Yang, & Chen, 2000).

  • Silver-catalyzed tert-Butyl 3-Oxopent-4-ynoate π-cyclizations can produce compounds with selective properties, useful in organic chemistry (Hermann & Brückner, 2018).

  • Aromatic polyamides synthesized from tert-butylhydroquinone, another related compound, also show high thermal stability and are ideal for transparent and tough films (Yang, Hsiao, & Yang, 1999).

  • A study developed a method for the chiral resolution of 4-amino-3-(4-chlorophenyl)butyric acid isomers, important for producing pure pharmaceutical compounds (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

  • Ultrasound-assisted adsorption enhances the removal of 4-chlorophenol from aqueous solutions, which is significant in environmental clean-up processes (Hamdaoui & Naffrechoux, 2009).

  • Asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines using nitrile anion cyclization has been achieved with high yield and enantiomeric excess, important in organic and pharmaceutical synthesis (Chung et al., 2005).

  • Microwave-enhanced Aldol condensation has been used to synthesize 4-(1,1-dimethylethyl) benzylidene-4'-methoxyacetophenone, showcasing the effectiveness of microwave irradiation in organic synthesis (Xia, 2009).

Safety And Hazards

4’-tert-Butyl-4-chlorobutyrophenone is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Dam. 1, and Skin Sens. 1 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause long-lasting harmful effects to aquatic life (H413) .

Future Directions

As 4’-tert-Butyl-4-chlorobutyrophenone is used as an intermediate in the synthesis of Ebastine , future research could focus on optimizing its synthesis process and exploring its potential applications in other chemical reactions.

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-chlorobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO/c1-14(2,3)12-8-6-11(7-9-12)13(16)5-4-10-15/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLKSQLJFGCDUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1057745
Record name 4'-Tert-butyl-4-chlorobutyrophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1057745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-tert-Butyl-4-chlorobutyrophenone

CAS RN

43076-61-5
Record name 4-Chloro-1-[4-(1,1-dimethylethyl)phenyl]-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43076-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-tert-Butyl-4-chlorobutyrophenone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Tert-butyl-4-chlorobutyrophenone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-tert-butyl-4-chlorobutyrophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.962
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
HG Anilkumar, T Vijay, HS Yathirajan… - … Section E: Structure …, 2005 - scripts.iucr.org
… The title compound, 4-tert-butyl-γ-chlorobutyrophenone (or 4′-tert-butyl-4-chlorobutyrophenone), (I) [link] , belongs to the chemical class of butyrophenones, which are used as tranquilizers …
Number of citations: 2 scripts.iucr.org
A El Ouarradi, I Salard-Arnaud, D Buisson - Tetrahedron, 2008 - Elsevier
… Terfenadone was obtained from 4′-tert-butyl-4-chlorobutyrophenone and azacyclonol by N-alkylation in 69% yield following the procedure described 14 to prepare fexofenadine. …
Number of citations: 4 www.sciencedirect.com
Y Liang - 2016 - thesis.library.caltech.edu
… compound was synthesized according to General Procedure A from 4'-tert-butyl-4chlorobutyrophenone. The overall yield (2 steps) was 34%. The title compound was isolated as a light-…
Number of citations: 3 thesis.library.caltech.edu
H Lebel, M Davi, S Díez-González… - The Journal of Organic …, 2007 - ACS Publications
… The title compound was prepared from 4‘-tert -butyl-4-chlorobutyrophenone (239 mg, 1.00 mmol) according to the general procedure, using (IPr)CuCl in 0.1 M THF with 12.0 mmol of 2-…
Number of citations: 119 pubs.acs.org
R Goyal - 2006 - search.proquest.com
… 70 IR spectra of 4’-tert-butyl-4-chlorobutyrophenone … 79 H-NMR spectra of 4’-tert-butyl-4chlorobutyrophenone 1 13 … Formation of 4’-tert-butyl-4-chlorobutyrophenone:- …
Number of citations: 0 search.proquest.com
SGTAG Selina, YL Holbrook - i.moscow
… the general procedure described for the synthesis of compound 1, sodium iodide (0.039 g, 0.260 mmol), sodium carbonate (0.050 g, 0.472 mmol), 4′-tert-butyl-4-chlorobutyrophenone (…
Number of citations: 0 i.moscow

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